

Introduction: The Understated Importance of a Core Heterocycle

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Compound of Interest

Compound Name: *1H-pyrazole-4-carboxamide*

Cat. No.: B2613483

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As a Senior Application Scientist, one often observes that the true value of a chemical entity lies not in its own complexity, but in the potential it unlocks. **1H-pyrazole-4-carboxamide** is a quintessential example of such a scaffold. On its surface, it is a simple, five-membered aromatic heterocycle bearing a primary amide. Yet, this arrangement of atoms provides a geometrically precise and electronically tunable framework that has become a lynchpin in modern drug discovery and agrochemical development. Its utility stems from its ability to act as a versatile building block, presenting hydrogen bond donors and acceptors in a rigid orientation, making it an ideal fragment for engaging with biological targets like enzyme active sites.^{[1][2]} This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and profound impact of the **1H-pyrazole-4-carboxamide** scaffold for researchers and developers in the chemical sciences.

Part 1: Core Physicochemical and Structural Analysis

A foundational understanding of any chemical scaffold begins with its intrinsic properties. These data points are not merely informational; they dictate handling, reactivity, and analytical strategies.

Key Physicochemical Properties

The fundamental properties of **1H-pyrazole-4-carboxamide** are summarized below. This data, primarily sourced from authoritative databases, provides the initial parameters for any

experimental design.[3]

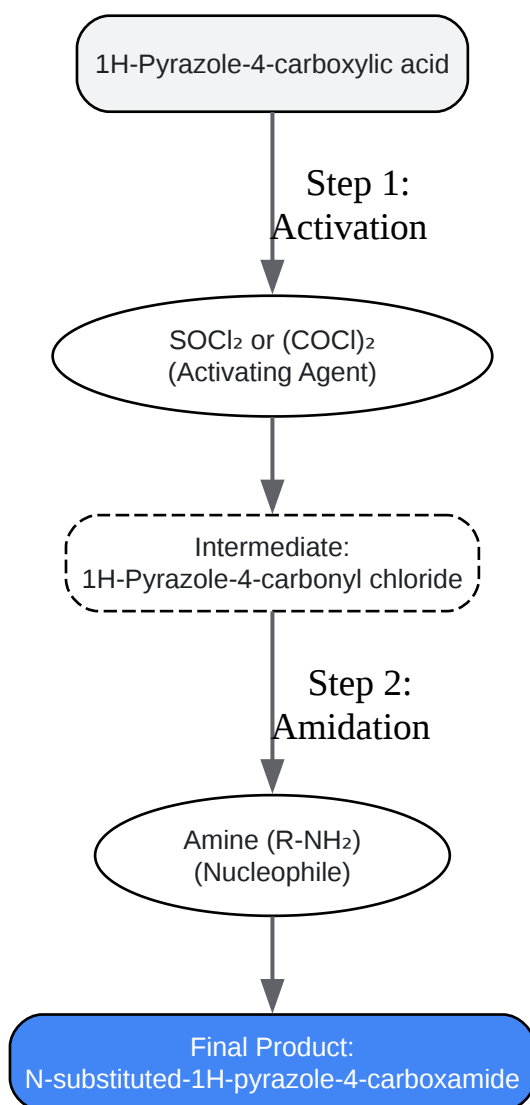
Property	Value	Source
IUPAC Name	1H-pyrazole-4-carboxamide	PubChem[3]
Molecular Formula	C ₄ H ₅ N ₃ O	PubChem[3]
Molecular Weight	111.10 g/mol	PubChem[3]
CAS Number	39254-48-7	PubChem[3]
Canonical SMILES	<chem>C1=C(C=NN1)C(=O)N</chem>	PubChem[3]
InChIKey	ZVXKYWHJBYIYNI-UHFFFAOYSA-N	PubChem[3]
Appearance	Typically a white to off-white solid	---
Hydrogen Bond Donors	2 (Amide NH ₂ , Pyrazole NH)	PubChem[3]
Hydrogen Bond Acceptors	3 (Carbonyl O, Pyrazole N atoms)	PubChem[3]

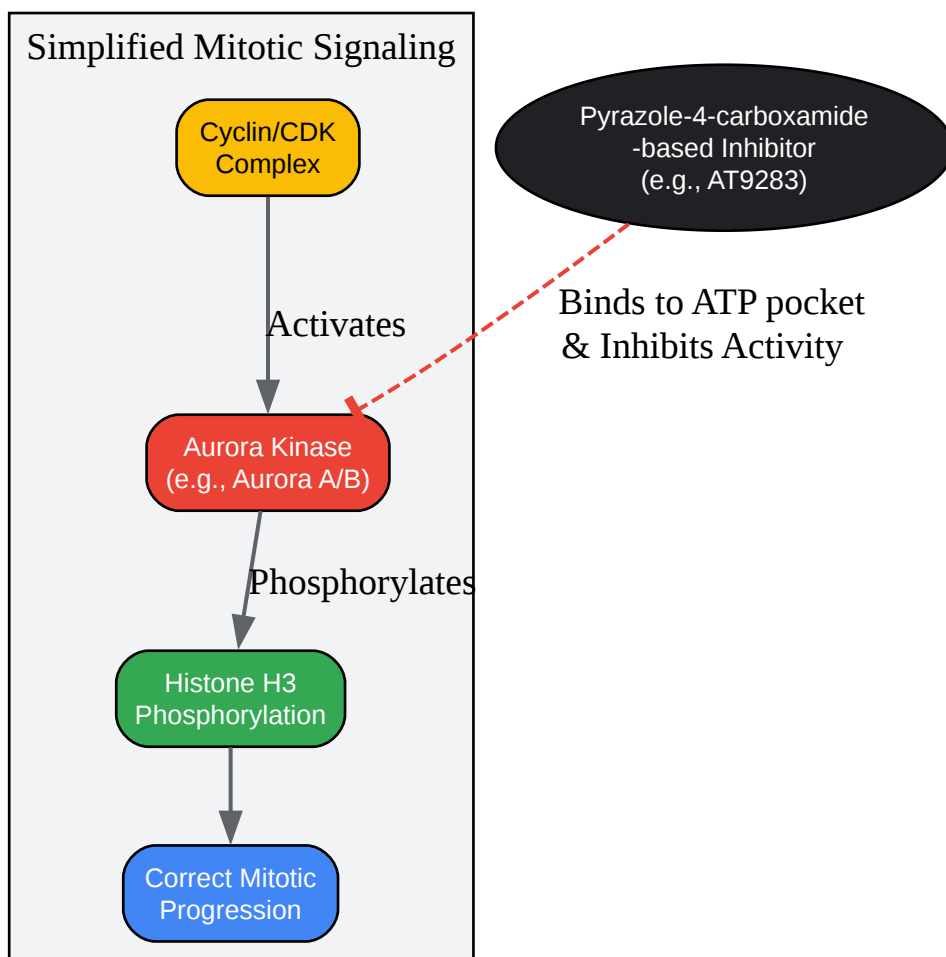
Structural Elucidation and Tautomerism

The structure of **1H-pyrazole-4-carboxamide** is deceptively simple. The core is a planar, five-membered pyrazole ring, which is aromatic and possesses two adjacent nitrogen atoms. This feature is critical, as one nitrogen (N1) is pyrrole-like (with its lone pair contributing to the aromatic sextet) and the other (N2) is pyridine-like (with its lone pair in the plane of the ring). Attached at the 4-position is a carboxamide group (-CONH₂), a classic hydrogen bonding moiety.

A crucial aspect for any N-unsubstituted pyrazole is annular tautomerism. The proton on the N1 nitrogen can migrate to the N2 nitrogen. In the parent **1H-pyrazole-4-carboxamide**, this migration results in an identical molecule due to the symmetry across the C4-C5 bond. However, this dynamic equilibrium is fundamental to its reactivity and interactions, as both nitrogen atoms can act as proton donors or acceptors.[4][5] This phenomenon becomes

particularly important when designing derivatives, as substitution at the 3 or 5 position can lead to distinct tautomeric forms with different properties.^[4]^[6]





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